4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde
Description
X-ray Crystallography
While direct X-ray data for this compound is limited, studies on analogous 1,2,4-oxadiazole derivatives reveal key structural features:
- Bond lengths : The N–O bond in the oxadiazole ring typically measures 1.38–1.42 Å, while C–N bonds range from 1.28–1.32 Å, indicating partial double-bond character.
- Dihedral angles : The oxadiazole ring and benzaldehyde moiety are nearly coplanar (dihedral angle <10°), optimizing π-conjugation.
Table 1 : Key geometric parameters from related oxadiazole derivatives
| Parameter | Value (Å/°) |
|---|---|
| N–O bond length | 1.40 ± 0.02 |
| C–N (oxadiazole) | 1.30 ± 0.02 |
| Dihedral angle (C6–O–C7) | 8.5 ± 0.5 |
Density Functional Theory (DFT) Calculations
DFT studies (B3LYP/6-31G++(d,p)) predict:
- Electrostatic potential : The aldehyde group exhibits a partial positive charge (+0.32 e), while the oxadiazole’s oxygen and nitrogen atoms carry negative charges (−0.45 e and −0.28 e, respectively).
- Frontier molecular orbitals : The HOMO-LUMO gap is 4.1 eV, indicating moderate reactivity.
Comparative Structural Analysis with Related 1,2,4-Oxadiazolyl Methoxy Benzaldehyde Derivatives
Table 2 : Structural and electronic comparisons with derivatives
Key observations :
- Substituent effects : The methyl group at position 5 slightly increases electron density on the oxadiazole ring, reducing the HOMO-LUMO gap compared to unsubstituted analogues.
- Linkage flexibility : The methoxy spacer in the target compound introduces torsional freedom, unlike directly fused derivatives, affecting π-conjugation.
- Crystal packing : Derivatives with para-substituted benzaldehyde groups exhibit layered stacking via C–H⋯O interactions, whereas meta isomers adopt zigzag arrangements.
Properties
IUPAC Name |
4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-8-12-11(13-16-8)7-15-10-4-2-9(6-14)3-5-10/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBRNBVTHZMXEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzaldehyde moiety linked to a methoxy group and a 5-methyl-1,2,4-oxadiazole ring.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| SMILES | CCOC1=NOC(=N1)C2=CC=CC=C2C(=O)O |
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring demonstrate significant antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
A study investigating the antimicrobial effects of similar oxadiazole derivatives found that modifications in the structure significantly influenced their activity. The presence of electron-withdrawing groups enhanced the antibacterial potency .
Anticancer Properties
Oxadiazole derivatives have also been evaluated for their anticancer potential. A study highlighted that certain oxadiazole-containing compounds exhibited cytotoxic effects against cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Study 1: Antimicrobial Efficacy
A recent study synthesized several oxadiazole derivatives and tested their antimicrobial activity. The results indicated that compounds with a similar structure to this compound displayed notable inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Study 2: Cytotoxicity in Cancer Cells
In an investigation into the cytotoxic effects on cancer cells, a related compound was tested against various human cancer cell lines. The results showed significant cell death at concentrations above 50 µM, with mechanisms involving oxidative stress and mitochondrial dysfunction being proposed .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production leading to oxidative stress in microbial cells or cancer cells.
- Inhibition of Key Enzymes : Similar oxadiazole derivatives have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Apoptosis Induction : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Substituents on the Oxadiazole Ring
The hydrochloride salt form increases aqueous solubility .
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde (CAS 179056-82-7, ):
Functional Groups on the Benzene Ring
2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid (CAS 923204-20-0, ):
- Key Difference : The benzaldehyde group is replaced by a carboxylic acid at the ortho-position.
- Impact : Increased acidity (pKa ~4.2) and hydrogen-bonding capacity, making it suitable for coordination chemistry or as a protease inhibitor scaffold .
4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline (CAS 10185-68-9, ): Key Difference: The aldehyde is substituted with an aniline group.
1-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}propan-1-one ():
- Key Difference : The aldehyde is replaced by a ketone.
- Impact : Reduced electrophilicity compared to the aldehyde, altering reactivity in nucleophilic additions .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Group |
|---|---|---|---|---|
| 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde | C₁₁H₁₀N₂O₃ | 218.21 | 115 | Aldehyde |
| 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde | C₁₀H₈N₂O₂ | 188.18 | 110.5–112 | Aldehyde |
| 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline | C₉H₉N₃O | 175.19 | Not reported | Primary amine |
| 2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid | C₁₁H₁₀N₂O₄ | 234.21 | Not reported | Carboxylic acid |
Notes:
Preparation Methods
Preparation of the Oxadiazole Moiety
The 1,2,4-oxadiazole ring is generally synthesized via cyclization of appropriate hydrazide or acyl hydrazone precursors. Several methods are documented for synthesizing substituted oxadiazoles, including:
Oxidative cyclization of N-acyl hydrazones : Gao and Wei demonstrated an efficient oxidative cyclization using tert-butyl hypoiodite generated in situ, producing 2,5-disubstituted 1,3,4-oxadiazoles under mild conditions in dimethyl carbonate solvent.
Anodic cyclization (electrochemical methods) : Singh et al. reported a green synthetic method involving electrolysis of N'-benzylidene benzo hydrazides in anhydrous acetonitrile, yielding 2,5-disubstituted 1,3,4-oxadiazoles with high efficiency and minimal waste.
Refluxing hydrazides with carbon disulfide and potassium hydroxide : A general procedure involves refluxing hydrazide derivatives with CS2 and KOH in ethanol, followed by acidification and crystallization to obtain mercapto-oxadiazole intermediates.
The methyl substitution at the 5-position of the oxadiazole ring can be introduced by selecting appropriate starting hydrazides or acyl hydrazones bearing methyl groups.
Preparation of the Benzaldehyde Derivative
The benzaldehyde component, specifically 4-hydroxybenzaldehyde or derivatives thereof, serves as the aromatic substrate for ether formation. The key steps include:
Selective halogenation or activation of the phenolic hydroxyl group : This allows for subsequent nucleophilic substitution or coupling.
Formation of the methoxy linkage : The methoxy bridge connecting the oxadiazole ring to the benzaldehyde is typically formed by O-alkylation reactions, where the phenolic hydroxyl is alkylated with a suitable halomethyl oxadiazole derivative or vice versa.
For example, in analogous systems, the preparation of methoxy-substituted benzaldehydes has been carried out by reacting dihydroxybenzaldehyde derivatives with dihalogenated methanes under controlled pH and biphasic conditions, facilitating the formation of methylenedioxy bridges.
Coupling of the Oxadiazole to the Benzaldehyde
The critical step in preparing 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde is the formation of the ether bond between the oxadiazole ring and the benzaldehyde moiety. The following methods are commonly employed:
Nucleophilic substitution on halomethyl oxadiazole derivatives : The phenolic hydroxyl of 4-hydroxybenzaldehyde can be reacted with halomethyl-substituted oxadiazoles in the presence of a base such as potassium carbonate in polar aprotic solvents (e.g., acetone), yielding the desired ether linkage.
Use of potassium carbonate as base and acetone as solvent : This method involves stirring the phenol and halomethyl oxadiazole at room temperature for several hours, followed by purification via recrystallization.
Biphasic aqueous/organic systems with controlled pH : For related benzaldehyde derivatives, reactions are conducted in biphasic media (water and organic solvents like dichloromethane) with pH maintained between 7 and 12 to facilitate selective ether formation and avoid side reactions.
Representative Preparation Procedure (Based on Literature)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Synthesis of 5-methyl-1,2,4-oxadiazol-3-yl methanol or halomethyl derivative | Cyclization of methyl-substituted hydrazides under oxidative or electrochemical conditions | Formation of the oxadiazole ring with a reactive methylene group |
| 2. Preparation of 4-hydroxybenzaldehyde or derivative | Commercial or via selective halogenation and hydrolysis | Provides the phenolic substrate |
| 3. Etherification | React 4-hydroxybenzaldehyde with halomethyl oxadiazole derivative in acetone with K2CO3 at room temperature for 3-6 h | Formation of the methoxy linkage |
| 4. Purification | Recrystallization from ethanol or chromatographic methods | Obtains pure this compound |
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC) : Used to monitor reaction completion during coupling steps.
- High-Performance Liquid Chromatography (HPLC) : Employed for purity analysis of intermediates and final products.
- Recrystallization : Commonly from ethanol or other solvents to purify the final compound.
- Distillation under reduced pressure : Applied for purification of volatile intermediates or final aldehyde products.
Summary of Key Research Findings
- The synthesis of substituted oxadiazoles can be efficiently achieved via oxidative cyclization or electrochemical methods, which are considered green and sustainable.
- Etherification reactions between phenolic benzaldehydes and halomethyl oxadiazoles proceed smoothly in the presence of mild bases like potassium carbonate in acetone, providing good yields and high purity products.
- Biphasic reaction systems with controlled pH have been successfully used in related benzaldehyde derivatives to improve selectivity and ease of product isolation.
- The overall synthetic route is modular, allowing for variation in substituents on both the oxadiazole and benzaldehyde rings, facilitating the preparation of a range of analogs.
Data Table: Comparative Preparation Methods for Oxadiazole-Benzoaldehyde Ethers
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde, and what reaction conditions optimize yield?
- Methodology : The compound is typically synthesized via condensation reactions. A general protocol involves refluxing substituted benzaldehyde derivatives (e.g., 4-hydroxybenzaldehyde) with 5-methyl-1,2,4-oxadiazole intermediates in ethanol or dichloromethane under acidic catalysis (e.g., glacial acetic acid). Reaction optimization studies suggest yields >80% when using excess oxadiazole precursors and maintaining temperatures between 70–80°C for 4–6 hours .
- Critical Parameters : Solvent polarity, stoichiometric ratios, and catalyst type significantly influence regioselectivity and purity.
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Analytical Workflow :
- 1H/13C NMR : Confirm the presence of the benzaldehyde proton (δ ~10.0 ppm) and oxadiazole methyl group (δ ~2.5 ppm). Aromatic protons typically appear as multiplets between δ 7.5–8.5 ppm .
- FTIR : Key absorptions include C=O stretch (~1700 cm⁻¹), C=N (~1600 cm⁻¹), and ether linkages (~1250 cm⁻¹) .
- Mass Spectrometry : The molecular ion peak (m/z 188.186) and fragmentation patterns (e.g., loss of CHO group) confirm the molecular formula C10H8N2O2 .
Q. What are the recommended storage conditions to ensure compound stability?
- Stability Protocol : Store in amber glass vials at –20°C under inert gas (N2/Ar) to prevent aldehyde oxidation and oxadiazole ring hydrolysis. Purity degradation >5% occurs within 6 months if exposed to moisture or light .
Advanced Research Questions
Q. How does the electronic nature of the oxadiazole ring influence the compound’s reactivity in nucleophilic addition reactions?
- Mechanistic Insight : The electron-deficient 1,2,4-oxadiazole ring activates the benzaldehyde group for nucleophilic attack. Computational studies (DFT) show a partial positive charge on the aldehyde carbon (+0.45 eV), enhancing reactivity with amines or hydrazines. Steric hindrance from the methyl group at position 5 moderates reaction rates .
- Experimental Validation : Kinetic studies using substituted hydrazines demonstrate a 30% slower reaction rate compared to non-methylated analogs .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Conflicting IC50 values (e.g., 10 µM vs. 50 µM in kinase inhibition assays) arise from assay conditions.
- Resolution :
Standardize buffer pH (7.4 vs. 6.8 alters protonation states).
Use high-purity DMSO (<0.1% water) to prevent compound aggregation.
Validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can crystallographic data improve understanding of its supramolecular interactions?
- Crystallography Workflow :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL-2018 refines hydrogen bonding (e.g., C–H···O interactions between aldehyde and oxadiazole groups) and π-stacking distances (3.4–3.6 Å) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- In Silico Tools :
- ADMET Prediction : SwissADME estimates moderate bioavailability (F = 65%) due to moderate LogP (2.1) and high PSA (78 Ų).
- Docking Studies : AutoDock Vina models show a binding affinity of –8.2 kcal/mol with COX-2, driven by hydrophobic interactions with the oxadiazole ring .
Data Contradiction Analysis
Key Methodological Recommendations
- Synthetic Reproducibility : Always characterize intermediates (e.g., oxadiazole precursors) via LC-MS before condensation .
- Data Validation : Cross-reference spectral data with PubChem (CID 7164589) and crystallographic databases (CCDC) .
- Biological Assays : Include a methylated oxadiazole control to isolate electronic effects from steric contributions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
